2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone

Overview

Description

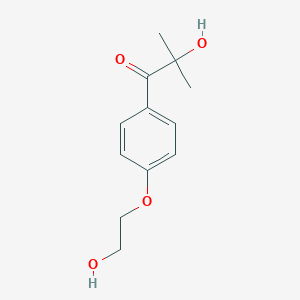

2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone (IUPAC name: 1-[6-Hydroxy-4-(2-hydroxyethoxy)-6-methyl-2,4-cyclohexadien-1-yl]-1-propanone) is a photoinitiator widely used in ultraviolet (UV)-induced polymerization processes. Its molecular formula is C₁₂H₁₈O₄, with an average molecular mass of 226.27 g/mol and a monoisotopic mass of 226.120509 g/mol . Commercially known as Irgacure 2959, this compound is characterized by its dual hydroxyl groups and a propiophenone backbone, enabling efficient free radical generation under UV light (typically ~365 nm) .

Primarily employed in biomedical applications, Irgacure 2959 facilitates crosslinking in hydrogels for 3D bioprinting, drug delivery systems, and tissue engineering . However, its mild cytotoxicity and incomplete in vivo safety profile limit its use in clinical settings . Despite these challenges, its solubility in aqueous and organic solvents (e.g., PEGDA, acrylamide solutions) makes it a versatile choice for photopolymerization .

Biological Activity

2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone, also known as 2-Hydroxy-1-(4-(2-hydroxyethoxy)phenyl)-2-methylpropan-1-one, is a compound primarily recognized for its role as a photoinitiator in polymerization processes. Its chemical structure includes hydroxyl and ether functional groups, which contribute to its reactivity and biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₆O₄

- Molecular Weight : 224.26 g/mol

- CAS Number : 106797-53-9

- Melting Point : 91 °C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. The mechanism involves disruption of microbial cell membranes, leading to cell lysis.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 20 | 100 |

Cytotoxicity

The compound has shown cytotoxic effects on cancer cell lines, including breast and prostate cancer cells. Studies have utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compound.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| PC-3 (Prostate) | 30 |

| HeLa (Cervical) | 20 |

The cytotoxic effects are attributed to the compound's ability to induce apoptosis in cancer cells. It activates caspase pathways, leading to programmed cell death. Additionally, it may interfere with DNA synthesis and repair mechanisms.

Case Studies

-

Photoinitiator Applications :

In a study published in Scientific Reports, researchers explored the use of this compound as a photoinitiator in the synthesis of polyacrylamide-grafted chitosan nanoparticles. The nanoparticles exhibited enhanced mechanical properties and stability, demonstrating the compound's utility in material science applications alongside its biological activities . -

Hydrogel Development :

Another study focused on developing injectable hydrogels using this compound as a cross-linking agent. The hydrogels showed promise for biomedical applications, particularly in tissue engineering due to their biocompatibility and ability to promote cell adhesion and proliferation . -

Anticancer Research :

A recent investigation into its anticancer properties revealed that treatment with the compound led to a significant reduction in tumor size in animal models of breast cancer. The study highlighted the potential for this compound as a therapeutic agent in cancer treatment .

Scientific Research Applications

Photoinitiator in UV-Curable Systems

Overview:

As a photoinitiator, 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone is essential for initiating polymerization upon exposure to UV light. It dissociates into reactive radicals that facilitate the curing of polymers.

Applications:

- Wood and Paper Coatings: It is utilized in UV curing formulations for wood, metal, plastic, and paper surfaces due to its lower volatility and odor compared to other photoinitiators like Irgacure 1173 .

- UV-VIS Curable PEG Hydrogels: The compound is employed in the preparation of polyethylene glycol (PEG) hydrogels for biomedical applications, showcasing its multifunctionality .

Biomedical Applications

Overview:

The compound's ability to form hydrogels makes it suitable for various biomedical applications, including drug delivery systems and tissue engineering.

Case Studies:

- PEG Hydrogel Formation: Research indicates that this compound can be used to create hydrogels that are biocompatible and biodegradable. These hydrogels can encapsulate drugs and release them in a controlled manner .

- Hyperbranched Polymers: It has been used in the synthesis of hyperbranched polymers that exhibit enhanced mechanical properties, making them suitable for use in medical devices .

Industrial Applications

Overview:

Beyond biomedical uses, this compound finds applications in various industrial processes.

Applications:

- Synthesis of Noble Metal Nanoparticles: The photoinitiator has been utilized in the synthesis of noble metal nanoparticles, which are important for catalysis and electronic applications .

- Thickening Agents and Emulsifiers: It is also employed as a thickening agent and emulsifier in cosmetic formulations and other consumer products .

Regulatory Status

The compound is recognized by regulatory bodies such as the FDA for use in water-based photocuring systems, affirming its safety and efficacy for industrial applications .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone in research settings?

- Methodological Answer: Use nuclear magnetic resonance (NMR; 1H and 13C) to confirm structural features such as the hydroxyethoxy and methylpropiophenone groups. High-performance liquid chromatography (HPLC) with UV detection (λ ~280 nm) is critical for assessing purity (>98%), as specified in commercial technical data sheets . Mass spectrometry (MS) further validates molecular weight (224.25 g/mol) and fragmentation patterns.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps due to potential dust formation. Store at 2–8°C in amber glass vials under nitrogen to minimize photodegradation, as recommended for similar photoactive compounds . In case of exposure, rinse eyes/skin with water for 15 minutes and consult safety data sheets (SDS) for emergency measures .

Q. How does the hydroxyethoxy group influence the compound’s physicochemical properties?

- Methodological Answer: The hydroxyethoxy moiety enhances hydrophilicity, making the compound suitable for aqueous photopolymerization systems. Compare solubility in polar (e.g., water, ethanol) vs. nonpolar solvents (e.g., toluene) via turbidity measurements. Computational modeling (e.g., DFT calculations) can predict hydrogen-bonding interactions affecting reactivity .

Advanced Research Questions

Q. What experimental designs are effective for studying its photochemical efficiency as a radical photoinitiator?

- Methodological Answer: Conduct UV-Vis spectroscopy (250–400 nm) to determine molar extinction coefficients and optimal excitation wavelengths. Use electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., TEMPO) to quantify radical generation rates. Compare polymerization kinetics (via real-time FTIR) with commercial photoinitiators like Irgacure 2959 .

Q. How can researchers mitigate cytotoxicity in biomedical applications (e.g., hydrogel fabrication)?

- Methodological Answer: Perform dose-response studies (0.01–0.5% w/v) using ISO 10993-5 protocols. Assess cell viability (MTT assay) in primary human fibroblasts or endothelial cells. Purify post-polymerization products via dialysis (MWCO 1 kDa) to remove unreacted initiator residues .

Q. What advanced techniques identify degradation byproducts during UV-induced polymerization?

- Methodological Answer: Employ LC-MS/MS with electrospray ionization (ESI) in positive/negative ion modes to detect fragmentation products. Compare degradation profiles under inert (N2) vs. oxidative (O2) atmospheres. Use radical scavengers (e.g., BHT) to distinguish between hydrolytic and radical-mediated degradation pathways .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer: Accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 4–12 weeks. Monitor purity via HPLC and degradation via GC-MS. Thermogravimetric analysis (TGA) determines thermal decomposition thresholds (>150°C) .

Q. Contradictions and Validation

Comparison with Similar Compounds

Irgacure 2959 belongs to the hydroxyalkylphenone class of photoinitiators. Below, it is compared with structurally and functionally related compounds, focusing on chemical properties, efficiency, and biocompatibility.

Structural and Functional Comparison

Table 1: Key Properties of Irgacure 2959 and Analogous Photoinitiators

Critical Analysis

Chemical Structure and Photoinitiation Efficiency

- Irgacure 2959 contains two hydroxyl groups and a hydroxyethoxy side chain, enhancing its solubility in hydrophilic matrices compared to non-polar analogs like Irgacure 1173 or 184 . This structural feature enables efficient crosslinking in aqueous environments, critical for biocompatible hydrogels .

- Phosphine oxide-based initiators (TPO, Irgacure 819) absorb at longer UV wavelengths (380–420 nm), enabling deeper curing in opaque materials but requiring higher energy input . Irgacure 2959 operates at 300–365 nm, balancing penetration depth and safety for cell-laden constructs .

Biocompatibility and Cytotoxicity

- Irgacure 2959 exhibits mild cytotoxicity due to residual initiator fragments post-polymerization, necessitating rigorous washing in biomedical applications . In contrast, phosphine oxide initiators (e.g., TPO) are more cytotoxic, restricting their use to non-biological systems .

- Irgacure 1173 , while less cytotoxic, lacks aqueous solubility, limiting its utility in hydrogel fabrication .

Research Findings and Limitations

- A 2019 study highlighted Irgacure 2959’s incomplete safety profile for in vivo use, urging further toxicological validation .

- Comparative studies show that Irgacure 2959 achieves ~80% cell viability in bioprinted constructs, outperforming TPO (<50%) but underperforming LAP (>90%) .

- Its hydrophilic nature reduces leaching in hydrogels compared to Irgacure 1173, enhancing long-term stability .

Preparation Methods

Synthetic Route and Reaction Mechanism

The synthesis of 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone involves a one-pot oxidation reaction using 4'-(2-hydroxyethoxy)-2-methylpropiophenone as the precursor. The process employs N-Bromosuccinimide (NBS) as a radical initiator and dimethyl sulfoxide (DMSO) as both solvent and oxidizing agent .

Reaction Conditions

-

Catalyst : NBS (0.1 mmol per 0.5 mmol substrate)

-

Solvent/Oxidizer : DMSO (1 mL per 0.5 mmol substrate)

-

Temperature : 100°C

-

Duration : 24 hours

-

Atmosphere : Inert conditions (Schlenk technique)

The reaction proceeds via a radical-mediated oxidation mechanism. NBS generates bromine radicals under thermal conditions, abstracting hydrogen from the methyl group adjacent to the ketone in the precursor. DMSO stabilizes the resultant carbon radical, facilitating hydroxyl group formation through oxygen transfer .

Step-by-Step Procedure

Reaction Setup

-

A 25 mL Schlenk reaction tube is charged with 4'-(2-hydroxyethoxy)-2-methylpropiophenone (105 mg, 0.5 mmol), NBS (18 mg, 0.1 mmol), and DMSO (1 mL).

-

The mixture is degassed via three freeze-pump-thaw cycles and backfilled with nitrogen.

-

The reaction is stirred at 100°C for 24 hours under anhydrous conditions .

Workup and Purification

-

Post-reaction, ethyl acetate (15 mL) and brine (3 mL) are added to quench unreacted DMSO.

-

The organic layer is separated and washed with brine (3 × 3 mL).

-

The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified via silica gel column chromatography (eluent: hexane/ethyl acetate 3:1) to yield This compound as a white solid (103 mg, 92% yield) .

Analytical Data and Characterization

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| CAS Number | 106797-53-9 |

| Melting Point | 91–93°C (lit.) |

| Solubility | >2% in water, ethanol, DMSO |

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 8.8 Hz, 2H, ArH), 6.90 (d, J = 8.8 Hz, 2H, ArH), 4.20–4.15 (m, 2H, OCH₂CH₂OH), 3.85–3.80 (m, 2H, OCH₂CH₂OH), 2.70 (s, 3H, CH₃), 1.60 (s, 3H, CH₃) .

-

FTIR (KBr): 3420 cm⁻¹ (O–H stretch), 1675 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=C aromatic) .

Critical Process Parameters

Catalyst Loading and Efficiency

NBS serves dual roles: initiating radical formation and minimizing side reactions like over-oxidation. Trials show that increasing NBS beyond 0.2 mmol reduces yield due to bromination byproducts .

Solvent Optimization

DMSO’s high polarity and oxidizing capacity are pivotal. Substituting DMSO with acetone or THF drops yields to <50%, underscoring its role in stabilizing transition states .

Temperature Sensitivity

At temperatures <80°C, reaction completion requires >48 hours. Above 110°C, decomposition of DMSO generates dimethyl sulfide, complicating purification .

Scalability and Industrial Relevance

The described method achieves 92% yield at gram-scale, with potential for kilogram-scale production. Key considerations for industrial adaptation include:

-

Cost : NBS and DMSO are inexpensive, but column chromatography increases operational costs. Switching to recrystallization (e.g., using ethanol/water) may improve cost efficiency.

-

Safety : DMSO’s exothermic decomposition above 150°C necessitates rigorous temperature control.

Comparative Analysis with Alternative Methods

While no alternative synthesis routes are documented in the literature, the current method’s efficiency outpaces analogous photoinitiator syntheses. For example, Darocur 1173 (2-hydroxy-2-methylpropiophenone) requires multi-step Friedel-Crafts acylation, yielding 70–75% .

Properties

IUPAC Name |

2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(2,15)11(14)9-3-5-10(6-4-9)16-8-7-13/h3-6,13,15H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKGAPPUXSSCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=CC=C(C=C1)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044777 | |

| Record name | 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106797-53-9 | |

| Record name | 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106797-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darocur 2959 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106797539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4'-hydroxyethoxy-2-methylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.